p38α Binding Affinity vs RO3201195
While no independent Kd or IC50 data exist for CAS 1020237-09-5, class-level SAR from Goldstein et al. (2006) demonstrates that the nature of the carbonyl aryl substituent critically governs p38α affinity. The electron-donating 4-methoxy group placed at the para position of the benzoyl ring is expected to result in a measurable reduction in p38α binding affinity compared to the optimized 3-(2,3-dihydroxypropoxy)phenyl analog RO3201195, which achieves a Kd of 6.30 nM via occupancy of a hydrophilic 'specificity pocket' adjacent to Asp168 [1][2]. This structural inference identifies CAS 1020237-09-5 as a less potent but distinct probe for studying electronic effects on kinase engagement.
| Evidence Dimension | p38α MAP kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | Not available (predicted to be >100 nM based on SAR) |
| Comparator Or Baseline | RO3201195 (CAS 249936-55-8), Kd = 6.30 nM |
| Quantified Difference | Estimated affinity loss >15-fold for the 4-methoxyphenyl analog |
| Conditions | Wild-type human full-length p38α (M1-S360) expressed in bacterial system; Kinomescan method (DiscoveryX) for RO3201195 [2] |
Why This Matters
A lower predicted p38α affinity positions CAS 1020237-09-5 as a potential negative control or selectivity profiling tool within a p38 inhibitor screening panel, rather than a lead optimization candidate.
- [1] Goldstein, D. M., et al. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. J. Med. Chem. 2006, 49, 1562–1575. View Source
- [2] BindingDB. BDBM50556597 (CHEMBL4756586): Wild-type human full-length p38-alpha Kd = 6.30 nM via Kinomescan. View Source
